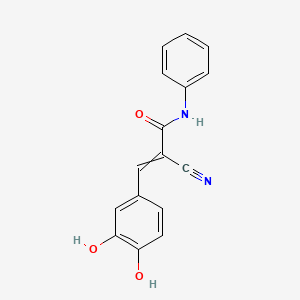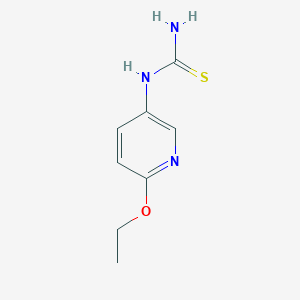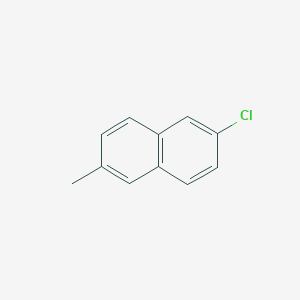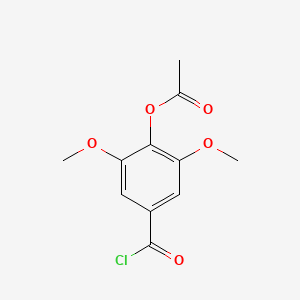
AG-494
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG-494 is a hydroxycinnamic acid derivative. This compound is known for its biological activities and is often used in scientific research for its potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of AG-494 typically involves a Knoevenagel condensation reaction. This reaction is facilitated by a base such as sodium ethoxide, which promotes the formation of the carbon-carbon double bond . The reaction conditions are generally mild, and the process is efficient and time-effective .
Analyse Chemischer Reaktionen
AG-494 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AG-494 has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: This compound is studied for its role in inhibiting specific enzymes and pathways.
Wirkmechanismus
The primary mechanism of action of AG-494 involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell growth, motility, and apoptosis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
AG-494 is unique due to its specific structure and biological activity. Similar compounds include:
2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide: Another hydroxycinnamic acid derivative with similar biological activities.
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)acrylamide: This compound also shares structural similarities and is used in similar research applications.
These compounds are often compared in terms of their efficacy and specificity in inhibiting biological pathways and their potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H12N2O3 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21) |
InChI-Schlüssel |
HKHOVJYOELRGMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)



![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)
